2-Nitroguanidine
Overview
Description
2-Nitroguanidine is a colorless crystalline solid with the chemical formula CH₄N₄O₂. It is known for its low sensitivity and high explosive power, making it a valuable component in various applications, including propellants and explosives . The compound is also used as a precursor for insecticides and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroguanidine is typically synthesized through the reaction of dicyandiamide with ammonium nitrate, resulting in the formation of guanidinium nitrate. This intermediate is then nitrated using concentrated sulfuric acid at low temperatures to produce this compound . The reaction can be summarized as follows: [ \text{(NH₂)₂C=N-C(NH₂)₂ + NH₄NO₃} \rightarrow \text{(NH₂)₂C=N-NO₂ + H₂O} ]
Industrial Production Methods: Industrial production of this compound involves controlling various parameters such as temperature, stirring speed, and dripping speed during the crystallization process. The product is then washed and dried to obtain high-purity this compound with a granularity of 4-6 μm . This method ensures the production of a beta crystal form that meets stringent quality standards.
Chemical Reactions Analysis
2-Nitroguanidine undergoes several types of chemical reactions, including:
Reduction: It can be reduced to guanidine derivatives using reducing agents like sodium borohydride.
Acylation: The compound can react with acyl chlorides to form acylated derivatives.
Salification: It forms salts with various acids, which can be used in different applications.
Coordination Reactions: this compound can coordinate with metal ions to form complex compounds.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride, acyl chlorides, and various acids. The major products formed from these reactions include guanidine derivatives, acylated compounds, and heterocyclic compounds .
Scientific Research Applications
2-Nitroguanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nitroguanidine involves its decomposition and interaction with other compounds. In propellants, it decomposes to release gases that propel projectiles. The decomposition process involves the release of nitrogen, water, and carbon, which contribute to its explosive properties . The compound’s interaction with metal ions and other reagents also plays a crucial role in its various applications .
Comparison with Similar Compounds
2-Nitroguanidine can be compared with other similar compounds such as:
Guanidine Nitrate: This compound is used as a monopropellant and shares some similarities with this compound in terms of its nitrogen content.
1-Amino-2-Nitroguanidine: This compound has a similar structure but includes an amino group, making it useful in the synthesis of energetic materials.
This compound stands out due to its unique combination of low sensitivity and high explosive power, making it a preferred choice in applications requiring stable yet powerful explosives .
Properties
IUPAC Name |
2-nitroguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPFAYURAQKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[N+](=O)[O-])(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-88-7 | |
Record name | Nitroguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.